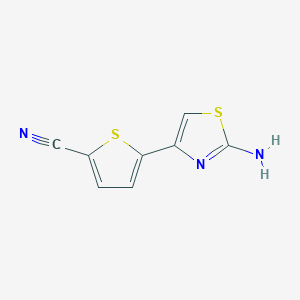![molecular formula C8H6N4O3 B1378450 3-羧基吡唑并[1,5-a]嘧啶-7-甲酰胺 CAS No. 1424612-37-2](/img/structure/B1378450.png)
3-羧基吡唑并[1,5-a]嘧啶-7-甲酰胺
描述
“3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid” is a useful research chemical . It is a type of pyrimidine, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of “3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid” is represented by the InChI code:1S/C8H6N4O3/c9-6(13)4-3-11-12-5(8(14)15)1-2-10-7(4)12/h1-3H,(H2,9,13)(H,14,15) . The molecular weight of the compound is 206.16 . Physical And Chemical Properties Analysis
The physical form of “3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid” is a powder . The storage temperature is room temperature .科学研究应用
荧光探针和染料
该化合物因其可调的光物理性质而被认为是光学应用的战略性组成部分。 它可用于创建荧光分子,这些分子对于研究细胞内过程的动力学和化学传感器至关重要 。在稠环上7位引入供电子基团可以提高吸收和发射行为,使其成为设计固态发射器的宝贵工具。
抗肿瘤剂
吡唑并[1,5-a]嘧啶衍生物,包括3-羧基吡唑并[1,5-a]嘧啶-7-甲酰胺,已显示出作为抗肿瘤支架的巨大潜力。 它们的结构基序有利于药物发现,具有极大的合成多样性,允许进行增强抗癌活性的修饰 。
酶抑制活性
该化合物的衍生物因其酶抑制活性而被探索。 这种应用在开发新药方面特别有前景,因为吡唑并[1,5-a]嘧啶核心可以针对参与疾病过程的特定酶进行定制 。
材料科学
在材料科学领域,该化合物的衍生物可用于开发具有所需特性的新材料,例如增强的稳定性或与其他分子的特定相互作用。 这可以推动为各种工业应用创建新型材料的进步 。
化学合成
该化合物作为合成结构多样化的吡唑衍生物的中间体。 这些衍生物具有广泛的合成、生物和光物理性质,使其在制备工业和医药上至关重要的化学品方面具有价值 。
生物相互作用
由于其结构特征,3-羧基吡唑并[1,5-a]嘧啶-7-甲酰胺可以作为离子的螯合剂,这有利于研究生物大分子相互作用。 这种应用对于在分子水平上理解生物过程至关重要 。
有机发光二极管 (OLED)
该化合物的衍生物可用于开发 OLED。 它们的固态发射强度和稳定性使其与商业探针相当,这在创建更高效、更耐用的 OLED 中具有优势 。
离子或分子传感
源于此酸的杂环化合物可用于离子或分子传感应用。 它们能够充当弱碱或弱酸(取决于其取代基的性质),允许检测和测量各种离子或分子 。
安全和危害
未来方向
While the specific future directions for “3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid” are not mentioned in the retrieved papers, there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . These include the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
作用机制
Target of Action
The primary target of 3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is the AMP-activated protein kinase (AMPK) . AMPK is a key regulatory protein involved in the energy homeostasis of individual cells as well as the whole organism .
Mode of Action
The compound interacts with its target, AMPK, by inhibiting its activity . This inhibition is achieved through direct interaction with the ATP-binding pocket of the kinase, forming hydrogen bonds similar to the interaction of adenine .
Biochemical Pathways
The inhibition of AMPK affects various biochemical pathways. AMPK is involved in the regulation of energy homeostasis, and its inhibition can disrupt this balance . The exact downstream effects depend on the specific cellular context and the pathways that are active in those cells.
Pharmacokinetics
The compound is a powder at room temperature , suggesting that it could be administered orally. Its molecular weight is 206.16 g/mol , which is within the range that is generally considered favorable for oral bioavailability.
Result of Action
The inhibition of AMPK by 3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can have various molecular and cellular effects. For example, it can disrupt energy homeostasis within cells . The exact effects would depend on the specific cellular context.
生化分析
Biochemical Properties
3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with membrane-bound pyrophosphatases, inhibiting their activity and affecting proton or sodium ion transport across membranes . This interaction highlights its potential as a biochemical tool for studying enzyme inhibition and transport mechanisms.
Cellular Effects
The effects of 3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can inhibit the growth of Plasmodium falciparum, a protozoan parasite, by targeting membrane-bound pyrophosphatases . This inhibition disrupts the parasite’s ability to regulate osmotic pressure, leading to its death.
Molecular Mechanism
At the molecular level, 3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It inhibits enzyme activity by binding to the active site of membrane-bound pyrophosphatases, preventing the hydrolysis of pyrophosphate and subsequent ion transport . This inhibition can lead to changes in gene expression and cellular function, making it a valuable tool for studying enzyme regulation and signal transduction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of 3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid vary with different dosages in animal models. At low doses, it can effectively inhibit enzyme activity without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular function and causing cell death . Understanding the dosage effects is essential for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of membrane-bound pyrophosphatases can affect the hydrolysis of pyrophosphate, altering the balance of metabolic intermediates and impacting overall cellular metabolism . These interactions highlight its potential as a tool for studying metabolic regulation.
Transport and Distribution
The transport and distribution of 3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. It can be transported across cell membranes by specific transporters, allowing it to accumulate in target tissues and exert its effects . Understanding its transport and distribution is crucial for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with membrane-bound pyrophosphatases suggests that it may localize to membrane structures, where it can inhibit enzyme activity and regulate ion transport
属性
IUPAC Name |
3-carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O3/c9-6(13)4-3-11-12-5(8(14)15)1-2-10-7(4)12/h1-3H,(H2,9,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSHYAPSHZJSEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)C(=O)N)N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1424612-37-2 | |
| Record name | 3-carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




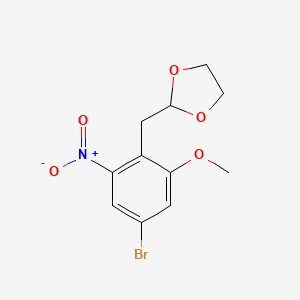
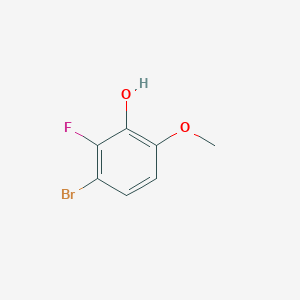
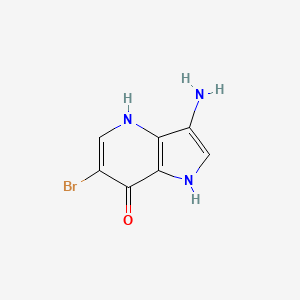
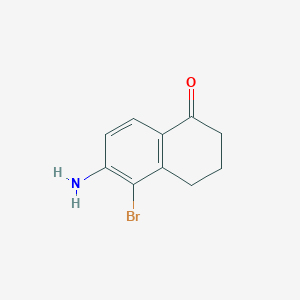


![5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1378379.png)

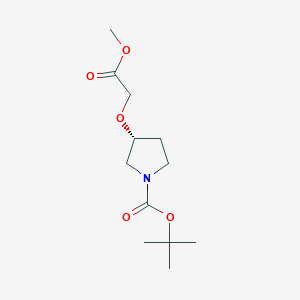

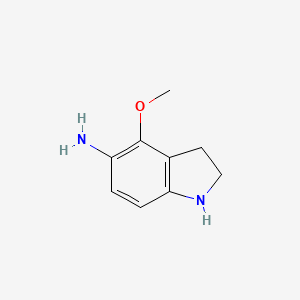
![8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378387.png)
